5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione
Overview
Description
5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes a bromine atom at the 5th position, a phenylethyl group at the 1st position, and a dione group at the 2nd and 3rd positions of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione typically involves the bromination of 1-(2-phenylethyl)-1H-indole-2,3-dione. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors could enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the indole ring.
Reduction: Reduction reactions can convert the dione group to diols or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the dione group, such as diols.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione involves its interaction with various molecular targets. The bromine atom and the dione group play crucial roles in its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole-2,3-dione: Lacks the phenylethyl group but shares the bromine and dione functionalities.
1-(2-phenylethyl)-1H-indole-2,3-dione: Lacks the bromine atom but has the phenylethyl and dione groups.
5-chloro-1-(2-phenylethyl)-1H-indole-2,3-dione: Similar structure with chlorine instead of bromine.
Uniqueness
5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione is unique due to the presence of both the bromine atom and the phenylethyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-1-(2-phenylethyl)indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-12-6-7-14-13(10-12)15(19)16(20)18(14)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGYGDOAQMLZAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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